A-Z Guide to 4-Aminopyrene: Synthesis, Purification, and Comprehensive Characterization
A-Z Guide to 4-Aminopyrene: Synthesis, Purification, and Comprehensive Characterization
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 4-Aminopyrene, a critical building block in materials science and a fluorescent probe in biological research. We present a robust protocol centered on the reduction of 4-nitropyrene, offering in-depth explanations for experimental choices to ensure reproducibility and high purity. The guide culminates in a multi-technique approach to characterization, establishing a self-validating system for confirming product identity and assessing purity through NMR, FTIR, and Mass Spectrometry. This document is intended for researchers and professionals in organic synthesis, drug development, and materials science who require a reliable source of high-purity 4-Aminopyrene.
Introduction: The Scientific Value of 4-Aminopyrene
4-Aminopyrene is a polycyclic aromatic amine derived from pyrene, a well-known fluorophore. Its significance in the scientific community stems from a combination of its rigid, planar aromatic structure and the reactive primary amine functionality. This unique combination makes 4-aminopyrene a versatile molecule with applications including:
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Fluorescent Probes: The intrinsic fluorescence of the pyrene core, which is sensitive to the local environment, allows 4-aminopyrene to be used as a probe for studying molecular interactions and dynamics in biological systems.[1]
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Organic Electronics: It serves as a key intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), transistors, and photovoltaic cells due to its excellent charge-transport properties.
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Chemosensors: Derivatives of 4-aminopyrene are designed for the selective detection of various analytes, including metal ions and nitroaromatic compounds, often through fluorescence quenching or enhancement mechanisms.
-
Drug Development: The pyrene scaffold is explored in medicinal chemistry for developing novel therapeutic agents, and the amino group provides a convenient handle for further chemical modification.[2]
Given its wide-ranging utility, access to a reliable and well-documented synthetic and characterization protocol is paramount for ensuring the validity and reproducibility of research outcomes.
The Synthetic Pathway: A Deliberate Approach to 4-Aminopyrene
Rationale for Precursor Selection
The most direct and widely adopted strategy for synthesizing 4-aminopyrene is the reduction of its nitro-analogue, 4-nitropyrene. This precursor is selected for two primary reasons:
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Commercial Availability: 4-Nitropyrene is readily available from various chemical suppliers, making it a convenient and cost-effective starting material.
-
Established Chemistry: The reduction of an aromatic nitro group to a primary amine is one of the most reliable and high-yielding transformations in organic chemistry, with numerous well-understood methodologies.[3][4]
The Reduction Reaction: Choosing the Right Tools
While several reducing agents can accomplish this transformation (e.g., catalytic hydrogenation with Pd/C, reduction with iron in acidic medium), this guide details the use of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol.[5]
Causality Behind Reagent Choice:
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Selectivity: SnCl₂ is a chemoselective reducing agent that efficiently reduces the nitro group without affecting the polycyclic aromatic pyrene core, which could be susceptible to over-reduction under harsher conditions like high-pressure catalytic hydrogenation.
-
Mild Conditions: The reaction proceeds under relatively mild conditions (refluxing ethanol), minimizing the formation of side products and simplifying the subsequent work-up.
-
Scalability: This method is easily scalable from milligram to multi-gram quantities, making it suitable for both initial research and larger-scale production.
Synthesis and Purification Workflow
The overall process is a multi-step procedure that begins with the chemical reduction and is followed by a rigorous purification phase to isolate the target compound with high purity.
Caption: Overall workflow from 4-nitropyrene to purified 4-aminopyrene.
Detailed Experimental Protocols
Synthesis of 4-Aminopyrene via Reduction
Materials:
-
4-Nitropyrene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (200 proof)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-nitropyrene (1.0 eq) and ethanol. Stir to create a suspension.
-
Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq) to the suspension. The large excess ensures the complete reduction of the starting material.
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Initiation: Slowly add concentrated HCl dropwise. The acid activates the tin(II) chloride. The reaction is exothermic, and the mixture will warm up.
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Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Work-up and Purification
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Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
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Neutralization: Re-dissolve the residue in ethyl acetate. Carefully neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~8-9. This step is critical to deprotonate the ammonium salt of the product and quench any remaining acid.
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
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Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Column Chromatography: The crude product is purified by flash column chromatography on silica gel.[6][7][8] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield 4-aminopyrene as a solid.
Comprehensive Characterization: A Self-Validating System
A successful synthesis is only confirmed through rigorous characterization. Each technique provides a piece of the puzzle, and together they validate the structure and purity of the final compound.
Confirmation of Molecular Structure
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[9][10][11]
| ¹H NMR (Proton NMR) Data (Typical) | |
| Chemical Shift (δ) ppm | Assignment & Rationale |
| ~8.0 - 8.5 | Aromatic protons of the pyrene core. The complex splitting pattern is characteristic of the rigid polycyclic system. |
| ~5.5 - 6.5 | A broad singlet corresponding to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole coupling and exchange. This signal's disappearance upon D₂O exchange is a definitive confirmation. |
| ¹³C NMR (Carbon NMR) Data (Typical) | |
| Chemical Shift (δ) ppm | Assignment & Rationale |
| ~145 | Aromatic carbon directly attached to the electron-donating amino group (C-NH₂). It is shifted upfield compared to the nitro-substituted carbon in the starting material. |
| ~110 - 135 | Multiple signals corresponding to the other 15 aromatic carbons of the pyrene scaffold. |
4.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic feature is the appearance of N-H stretches from the newly formed amine group and the disappearance of the N-O stretches from the starting nitro group.[12][13][14]
| FTIR Characteristic Peaks | |
| Frequency (cm⁻¹) | Vibrational Mode & Functional Group |
| 3300 - 3500 | Two distinct sharp peaks (symmetric and asymmetric stretching) characteristic of a primary amine (N-H). |
| 3000 - 3100 | Aromatic C-H stretching. |
| 1600 - 1650 | N-H bending (scissoring) vibration. |
| ~1515 and ~1345 | Disappearance of the asymmetric and symmetric NO₂ stretching bands from the 4-nitropyrene starting material provides strong evidence of a complete reaction. |
4.1.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.[4]
| Mass Spectrometry Data | |
| Technique | Expected m/z (Mass-to-Charge Ratio) |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 218.09 |
| Molecular Formula: C₁₆H₁₁N | Exact Mass: 217.09 |
Assessment of Purity
4.2.1 High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for assessing the purity of the final compound. Using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water), a pure sample should exhibit a single, sharp peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >98%).
4.2.2 Melting Point Analysis The melting point is a classic and effective indicator of purity. A sharp melting point range that is consistent with literature values indicates a high degree of purity. Impurities typically depress and broaden the melting point range. The reported melting point for 4-aminopyridine is in the range of 155-158 °C.
Logical Flow of Characterization
The different characterization techniques are employed in a logical sequence to build a complete and validated profile of the synthesized compound.
Caption: Interconnected logic for structure and purity validation.
Safety and Handling
All manipulations should be performed inside a certified chemical fume hood.
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4-Nitropyrene: Is a suspected mutagen. Avoid inhalation and skin contact.
-
4-Aminopyrene: Aromatic amines are often toxic and can be absorbed through the skin.[2]
-
Reagents: Concentrated HCl is highly corrosive. Tin(II) chloride is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[15]
Conclusion
This guide has outlined a robust and reliable methodology for the synthesis and characterization of 4-Aminopyrene. By following the detailed protocols for synthesis via the reduction of 4-nitropyrene and employing the comprehensive suite of characterization techniques described, researchers can confidently produce and validate high-purity 4-Aminopyrene. The emphasis on the causality behind experimental choices and the integration of multiple analytical techniques ensures a self-validating workflow, which is the cornerstone of sound scientific practice.
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Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
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Tadi, K., et al. (2015). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 837-846. [Link]
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